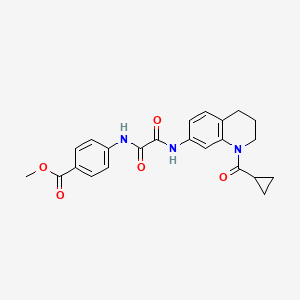

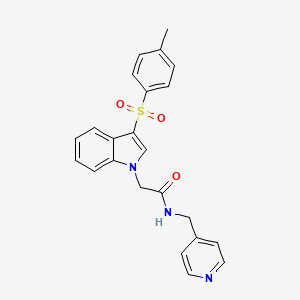

![molecular formula C14H14N4O B2934283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one CAS No. 885189-64-0](/img/structure/B2934283.png)

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Molecular Structure Analysis

The structure of benzimidazole compounds can be established on the basis of spectral and microanalytical data . The IR spectrum usually contains the strong absorption band of amide C=O . The 1H NMR spectrum of these compounds often contains a singlet CH2 signal .Chemical Reactions Analysis

The reaction of benzimidazole synthesis probably proceeds via the mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one”, focusing on its potential applications derived from the properties of its structural components:

Pharmacological Activity

The benzimidazole nucleus is known for its wide range of pharmacological activities, including antitumor , antiviral , proton pump inhibition , antihypertensive , anthelminthic , anti-inflammatory , and antimicrobial activity. This makes it a valuable pharmacophore in drug discovery .

Drug Scaffold

As a bioisostere of naturally occurring nucleotides, benzimidazole and its derivatives can interact with proteins and enzymes, making it an extensively utilized drug scaffold in medicinal chemistry .

Antimicrobial Potential

Benzimidazole derivatives have been studied for their antimicrobial potential. For example, silver (I) complexes of benzimidazole have shown promising results against various microorganisms .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in various fields .

Biological Activities

Derivatives of 1,3-diazole (imidazole) exhibit a range of biological activities such as antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral activities. These properties could be explored in relation to the compound .

Chemical Synthesis

The compound’s structure suggests potential use in chemical synthesis processes, particularly in the formation of C–N bonds and the production of di- and tri-substituted imidazolones .

Therapeutic Potential

Given its structural similarity to other active imidazole compounds, there may be therapeutic potential for this compound across various medical fields .

Springer - Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline RSC Publishing - Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone RSC Publishing - Recent advances in the synthesis of imidazoles BMC Chemistry - Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review RSC Publishing - The preparation of (4 H )-imidazol-4-ones BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

Mechanism of Action

The benzimidazole nucleus is known to interact with proteins and enzymes, which is why it has been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Future Directions

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAKOXHWYAUPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)